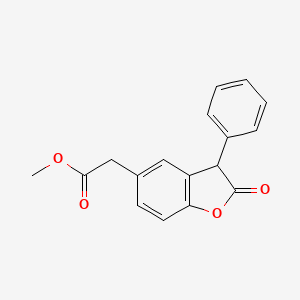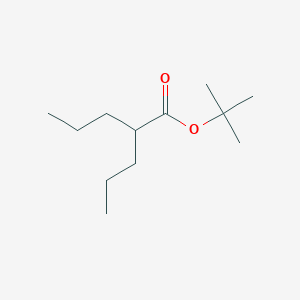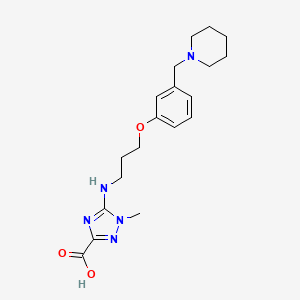
2-Benzylidene-6-(2-methyl-2-nitropropyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylidene-6-(2-methyl-2-nitropropyl)cyclohexan-1-one is an organic compound with a complex structure that includes a benzylidene group, a nitropropyl group, and a cyclohexanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-6-(2-methyl-2-nitropropyl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the condensation of benzaldehyde with 2-methyl-2-nitropropylcyclohexanone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach could be the catalytic hydrogenation of a precursor compound, followed by nitration and subsequent cyclization. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzylidene-6-(2-methyl-2-nitropropyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethane (CH3Cl) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
2-Benzylidene-6-(2-methyl-2-nitropropyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzylidene-6-methylcyclohexanone: Similar structure but lacks the nitro group.
2,6-Dibenzylidenecyclohexanone: Contains two benzylidene groups but no nitro group.
Cyclohexenone: A simpler structure with a cyclohexanone core but no benzylidene or nitro groups.
Propiedades
| 78354-75-3 | |
Fórmula molecular |
C17H21NO3 |
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
2-benzylidene-6-(2-methyl-2-nitropropyl)cyclohexan-1-one |
InChI |
InChI=1S/C17H21NO3/c1-17(2,18(20)21)12-15-10-6-9-14(16(15)19)11-13-7-4-3-5-8-13/h3-5,7-8,11,15H,6,9-10,12H2,1-2H3 |
Clave InChI |
HFRDIYMUBVDOQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1CCCC(=CC2=CC=CC=C2)C1=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline](/img/structure/B14431871.png)

![3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14431885.png)
![Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate](/img/structure/B14431892.png)



![2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B14431907.png)


